1,3-Dihydroxyacetone Dimer

Descripción

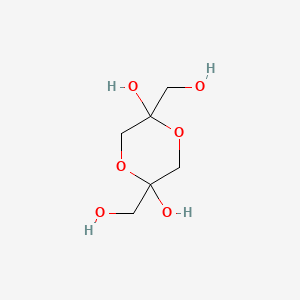

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQUNHIAUQQPAC-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)(CO)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@](OC[C@](O1)(CO)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040165 | |

| Record name | 1,3-Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

62147-49-3 | |

| Record name | rel-(2R,5S)-2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62147-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2,5-Dihydroxy-1,4-Dioxane-2,5-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062147493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the History, Discovery, and Chemistry of 1,3-Dihydroxyacetone Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxyacetone (B48652) (DHA), the simplest ketose, exists predominantly as a cyclic dimer in its solid form. This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of the 1,3-dihydroxyacetone dimer. It details its synthesis, purification, and characterization, with a focus on experimental protocols relevant to researchers in the fields of chemistry and drug development. The document also explores the equilibrium between the monomeric and dimeric forms, its role in the Maillard reaction, and its metabolic significance in the glycolysis pathway. Quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

1,3-Dihydroxyacetone (DHA), a key intermediate in carbohydrate metabolism, is a three-carbon sugar that has garnered significant interest in various scientific and industrial fields. While the monomeric form is crucial in biological pathways, it is the dimeric form, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, that is the stable, commercially available solid. Understanding the history of its discovery and the technical details of its chemistry is fundamental for its application in research and development.

History and Discovery

The journey of 1,3-dihydroxyacetone and its dimer began in the 1920s when German scientists first noted its ability to color the skin brown upon accidental spillage during X-ray procedures.[1] This serendipitous discovery laid the groundwork for its future applications. However, systematic investigation into its chemical nature was largely interrupted by World War II.[1]

Research resumed in the 1950s, with significant contributions from Eva Wittgenstein at the University of Cincinnati.[2] While investigating DHA as a potential oral treatment for children with glycogen (B147801) storage disease, she observed that skin contact with the substance resulted in a brown coloration within hours.[2] These observations spurred further systematic study into the compound's reactivity with biological tissues, leading to a deeper understanding of both the monomer and its more stable dimeric form.[1]

Chemical and Physical Properties

The monomer of 1,3-dihydroxyacetone is a hygroscopic, white crystalline powder with a sweet, cooling taste.[2] In its solid state, it primarily exists as the more stable dimer, a six-membered ring system.[1] This dimer slowly dissolves in water, where it establishes an equilibrium with the monomeric form.[2]

Quantitative Data

The following tables summarize the key quantitative data for both the monomeric and dimeric forms of 1,3-dihydroxyacetone.

Table 1: Properties of 1,3-Dihydroxyacetone Monomer

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₃ | [2] |

| Molar Mass | 90.08 g/mol | [2] |

| CAS Number | 96-26-4 | [2] |

| Melting Point | 89-91 °C | [2] |

| Appearance | White crystalline powder | [2] |

Table 2: Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | [3] |

| Molar Mass | 180.16 g/mol | [3] |

| CAS Number | 62147-49-3 | [3] |

| IUPAC Name | (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | [3] |

| Melting Point | 75-80 °C | [4] |

| Appearance | Hygroscopic, crystalline, white to off-white powder | [3] |

| Solubility | Slightly soluble in water | [3] |

Synthesis and Purification

The this compound is primarily synthesized through the catalytic oxidation of glycerol (B35011). Other methods, such as the condensation of formaldehyde, have also been developed.

Experimental Protocol: Synthesis via Catalytic Oxidation of Glycerol

This protocol describes a general procedure for the synthesis of 1,3-dihydroxyacetone via the catalytic oxidation of glycerol, which then dimerizes upon purification.

Materials:

-

Glycerol

-

Activated carbon-supported platinum-bismuth (Pt-Bi/C) catalyst

-

Deionized water

-

Oxygen or air

Procedure:

-

Prepare an aqueous solution of glycerol with a mass concentration of 1% to 50%.

-

Add the Pt-Bi/C catalyst to the glycerol solution. The mass ratio of the catalyst to glycerol should be between 1:20 and 1:5.

-

Transfer the mixture to a reaction vessel equipped with a stirrer and a gas inlet.

-

Heat the reaction mixture to a temperature between 45-90°C.

-

Introduce a continuous flow of oxygen or air into the reaction mixture while stirring. The molar ratio of the hourly oxygen flow rate to the initial glycerol should be between 1:1 and 20:1.

-

Maintain the reaction at the set temperature for 1-30 hours, monitoring the conversion of glycerol periodically.

-

Upon completion, cool the reaction mixture and separate the catalyst by filtration.

-

The resulting aqueous solution contains 1,3-dihydroxyacetone.

Experimental Protocol: Purification by Crystallization

This protocol outlines the purification of the this compound from the aqueous solution obtained after synthesis.

Materials:

-

Aqueous solution of 1,3-dihydroxyacetone

-

Absolute ethanol

-

Seed crystals of this compound

Procedure:

-

Concentrate the aqueous solution of 1,3-dihydroxyacetone under reduced pressure to obtain a concentrated slurry.

-

Add 2 to 3 volumes of absolute ethanol to the slurry.

-

Introduce a small amount (e.g., 0.05% w/w) of this compound seed crystals to initiate crystallization.

-

Maintain the mixture at a controlled temperature (e.g., 20°C) to allow for crystal growth.

-

Gradually cool the mixture to a lower temperature (e.g., 5°C) to maximize the yield of the crystalline dimer.

-

Collect the crystals by filtration.

-

Wash the crystals with cold acetone.

-

Dry the crystals under vacuum at a temperature below 40°C to obtain the purified this compound.[2]

Characterization

The structure and purity of the this compound are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of the this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample depth in the NMR tube should be approximately 4 cm.

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

The spectrum in D₂O will show characteristic signals for the dimer, and over time, signals for the monomeric hydrate (B1144303) and ketone forms will appear as equilibrium is established.

Experimental Protocol: X-ray Crystallography

Crystal Growth:

-

Grow single crystals of the this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).

Data Collection and Structure Determination:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the collected data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods and refine the atomic positions to obtain the final three-dimensional structure. The dimer has been shown to exist in at least three crystalline forms (α, β, and γ), all of which are trans isomers with the 1,4-dioxane (B91453) ring in a chair conformation.[5]

Chemical Behavior and Biological Relevance

Dimer-Monomer Equilibrium

In aqueous solution, the this compound is in a dynamic equilibrium with its monomeric form. This equilibrium is influenced by factors such as concentration, temperature, and pH.

Maillard Reaction

The skin-browning effect of 1,3-dihydroxyacetone is due to the Maillard reaction, a non-enzymatic browning reaction between the carbonyl group of the DHA monomer and the amino groups of amino acids in the keratin (B1170402) of the skin's stratum corneum. This reaction produces brown pigments called melanoidins.

References

- 1. research.reading.ac.uk [research.reading.ac.uk]

- 2. CN101412706B - Novel method for preparing 1,3-dihydroxy acetone from glycerol - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s - Google Patents [patents.google.com]

- 5. 1,3-Dihydroxyacetone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 1,3-Dihydroxyacetone Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxyacetone (B48652) (DHA), the simplest ketose, exists predominantly as a stable cyclic dimer in its solid state. This technical guide provides a comprehensive overview of the core chemical properties of the 1,3-dihydroxyacetone dimer, (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. The document details its physicochemical characteristics, structural features, stability, and reactivity, with a focus on the equilibrium between the dimeric and monomeric forms in solution. Detailed experimental protocols for its synthesis, purification, and characterization using various analytical techniques are provided. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize or study this versatile three-carbon building block.

Introduction

1,3-Dihydroxyacetone (DHA) is a key bio-based compound with significant applications in the cosmetic, pharmaceutical, and chemical industries.[1] While the monomeric form is biologically active, particularly known for its use in sunless tanning products, it is the crystalline dimer that is the common commercially available and stable form.[2] This dimer serves as a crucial and more stable precursor for various chemical syntheses, including the production of dihydroxyacetone phosphate, an intermediate in glycolysis.[1] Understanding the chemical properties of the dimer, especially its dissociation kinetics to the active monomer, is essential for its effective application in both chemical synthesis and biological research.

Physicochemical Properties

The this compound is a white to off-white, hygroscopic crystalline powder with a sweet, cooling taste and a characteristic aroma.[3] Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | References |

| IUPAC Name | (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | [3] |

| Molecular Formula | C₆H₁₂O₆ | [3] |

| Molecular Weight | 180.16 g/mol | [3] |

| CAS Number | 62147-49-3 | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | ~75-82 °C | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Slightly soluble | [4] |

| Ethanol | Soluble | [4] |

| Ethyl Ether | Soluble | [4] |

| Acetone | Soluble | [4] |

| Ligroin | Insoluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Methanol | Soluble | [5] |

Note: The dimer slowly dissolves in water, during which it converts to the monomeric form.[6]

Structural Characteristics

The solid form of 1,3-dihydroxyacetone is primarily its dimer, a stable six-membered ring system. X-ray crystallography studies have confirmed that the dimer exists as the trans isomer, with the 1,4-dioxane (B91453) ring adopting a chair conformation. The hydroxyl and hydroxymethyl groups are in axial and equatorial positions, respectively.

Stability and Reactivity

The this compound is a hygroscopic solid that should be stored in a cool, dry place.[7] It is incompatible with strong oxidizing agents.[7]

Dimer-Monomer Equilibrium

In solution, the dimer exists in a dynamic equilibrium with its monomeric form, 1,3-dihydroxyacetone. This dissociation is a critical aspect of its chemistry, as the monomer is often the reactive species in chemical and biological processes.

The equilibrium is influenced by several factors, including:

-

Solvent: The conversion to the monomer is significantly faster in water compared to aprotic solvents like DMSO.[2]

-

Concentration: Dimeric forms are more favored at higher concentrations.[8]

-

Temperature: Increasing the temperature can shift the equilibrium towards the monomer.

-

pH: The dissociation can be catalyzed by both acids and bases.[9]

References

- 1. This compound | 62147-49-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C6H12O6 | CID 2723627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

Spectroscopic Analysis of 1,3-Dihydroxyacetone Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of the 1,3-dihydroxyacetone (B48652) (DHA) dimer. In its solid, crystalline state, and often in solution, DHA exists predominantly as a cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. Understanding the spectroscopic signature of this dimer is crucial for quality control, stability studies, and formulation development in the pharmaceutical and cosmetic industries. This guide details experimental protocols and presents key quantitative data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the DHA dimer in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms. In aqueous solutions, an equilibrium exists between the dimeric form and the monomeric ketone and its hydrate.[1]

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dihydroxyacetone Dimer

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Ring CH₂ | 3.5 - 4.0 | ~60-70 | The diastereotopic protons of the dioxane ring are expected to show complex splitting patterns. |

| Exocyclic CH₂ | 3.5 - 3.8 | ~65 | Attached to the quaternary carbon. |

| Quaternary C | - | ~90-100 | Hemiketal carbons, characteristic of the dimeric structure. |

| Hydroxyl (OH) | Variable | - | Chemical shift is dependent on solvent, concentration, and temperature. |

Note: These are predicted values based on the known structure and typical chemical shifts for similar cyclic ethers and carbohydrates.[2][3] Experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid sample of this compound.

1.2.1. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound powder.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary. Note that in D₂O, the hydroxyl protons will exchange with deuterium (B1214612) and will not be observed.

1.2.2. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a single-pulse ¹H spectrum.

-

Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]

-

A relaxation delay of 2-5 seconds is recommended.

-

1.2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization: Dimerization of 1,3-Dihydroxyacetone

Caption: Equilibrium between monomeric and dimeric forms of 1,3-dihydroxyacetone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the DHA dimer. A key characteristic feature in the IR spectrum of the dimer is the absence of the strong carbonyl (C=O) stretching vibration that is prominent in the monomer.[4]

Data Presentation

Table 2: Key FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3300 (broad) | O-H stretch | Associated with the hydroxyl groups. |

| ~2900 | C-H stretch | Aliphatic C-H stretching. |

| ~1100 | C-O stretch | Characteristic of the ether linkages in the dioxane ring and the alcohol C-O bonds. |

| No peak at ~1740 | C=O stretch | The absence of a strong carbonyl peak confirms the dimeric (hemiketal) structure.[4] |

Note: The solid-state spectrum of 1,3-dihydroxyacetone from the NIST WebBook, which is predominantly the dimer, can be used as a reference.[5]

Experimental Protocol: Solid-State FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the transmission FTIR analysis of the solid DHA dimer.

2.2.1. Sample Preparation

-

Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle.[6]

-

Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.[6]

-

Gently mix the sample and KBr until a homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[7]

2.2.2. Data Acquisition

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Visualization: FTIR Analysis Workflow

Caption: General workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the analyte molecule. While this can make interpretation complex, the resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation. Due to the thermal lability of the dimer, a direct insertion probe or a gentle vaporization technique is recommended.

Data Presentation

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 180 | [C₆H₁₂O₆]⁺˙ | Molecular ion (M⁺˙). May be of low abundance or absent due to instability. |

| 149 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical. |

| 120 | [C₄H₈O₄]⁺˙ | Loss of two molecules of formaldehyde (B43269) (CH₂O). |

| 90 | [C₃H₆O₃]⁺˙ | Corresponds to the monomeric dihydroxyacetone. |

| 61 | [CH₂OH-C=O]⁺ | A common fragment from α-cleavage. |

| 31 | [CH₂OH]⁺ | Hydroxymethyl cation. |

Note: These are predicted fragmentation patterns based on the structure of the dimer and general fragmentation rules for cyclic ethers and ketals.[8][9] The actual mass spectrum may show a complex pattern of peaks.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol provides a general procedure for the analysis of the solid this compound using a direct insertion probe.

3.2.1. Sample Preparation

-

Load a small amount of the solid sample (microgram quantity) into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

3.2.2. Instrument Setup and Data Acquisition

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample directly into the electron beam.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-250).

3.2.3. Data Analysis

-

Identify the molecular ion peak, if present.

-

Analyze the fragmentation pattern by identifying the mass differences between major peaks.

-

Propose fragmentation pathways consistent with the observed peaks.

Visualization: Predicted Fragmentation Pathway

Caption: A simplified, predicted fragmentation pathway for the DHA dimer in EI-MS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Dihydroxyacetone [webbook.nist.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Synthesis of 1,3-Dihydroxyacetone Dimer from Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for synthesizing 1,3-dihydroxyacetone (B48652) (DHA) from glycerol (B35011), with a focus on the formation of its stable dimer. 1,3-dihydroxyacetone, a key building block in organic synthesis and an active ingredient in sunless tanning products, is primarily produced through microbial fermentation or catalytic oxidation of glycerol, a readily available byproduct of biodiesel production.[1][2] This document details the core synthetic strategies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes key pathways and workflows.

Synthetic Strategies: An Overview

The conversion of glycerol to DHA involves the selective oxidation of the secondary hydroxyl group. The main approaches to achieve this transformation are:

-

Microbial/Enzymatic Conversion: This is the most established and widely used industrial method, primarily employing the bacterium Gluconobacter oxydans.[3][4] This bioconversion is lauded for its high selectivity and operation under mild conditions.[3]

-

Heterogeneous Catalytic Oxidation: This method involves the use of solid catalysts, often based on noble metals like platinum (Pt), gold (Au), or palladium (Pd), to facilitate the selective oxidation of glycerol with an oxidizing agent, typically oxygen.[1][5][6]

-

Electrocatalytic Oxidation: An emerging approach that utilizes an electric potential to drive the selective oxidation of glycerol, offering potential for high selectivity and control.[7]

-

Indirect Chemical Synthesis: A multi-step chemical route that involves protection of the primary hydroxyl groups, oxidation of the secondary hydroxyl group, and subsequent deprotection. A notable example involves the chlorination of glycerol, followed by oxidation and hydrolysis.[8][9]

Under normal conditions, 1,3-dihydroxyacetone exists as a crystalline dimer (1,4-Dioxane structure), which is more stable than the monomeric form.[8][10][11] The monomer is typically favored in solution or upon heating.[10] The synthetic procedures described herein generally yield the dimer upon purification and isolation.

Quantitative Data Presentation

The following tables summarize key quantitative data from various synthetic methodologies to facilitate a comparative analysis of their efficacy.

Table 1: Microbial Conversion of Glycerol to Dihydroxyacetone

| Microorganism | Initial Glycerol (g/L) | DHA Concentration (g/L) | Yield (%) | Time (h) | Reference |

| Gluconobacter oxydans | 20 | ~30 | - | 0.33 | [3] |

| Gluconobacter oxydans | 50 | ~50 | - | 72 | [3] |

| Gluconobacter oxydans | 100 | ~50 | - | 96 | [3] |

| Gluconobacter oxydans (free cells) | 30 | ~20 | 70-77 | 72 | [12] |

| Gluconobacter oxydans (free cells) | 50 | ~20 | 70-77 | 72 | [12] |

| Acetobacter xylinum (immobilized) | - | - | >80 | 40 | [13] |

| Gluconobacter oxydans ATCC 621 | 30 | 27.2 | 94 | 120 | [14] |

Table 2: Catalytic Oxidation of Glycerol to Dihydroxyacetone

| Catalyst | Temp (°C) | Pressure | Glycerol Conv. (%) | DHA Selectivity (%) | DHA Yield (%) | Reference |

| 3% Pt-0.6% Bi/C | 80 | 30 psig O₂ | 80 | - | 48 | [1] |

| Au/Cu₀.₉Zr₀.₁ | 50 | 2 bar O₂ | 72.7 | 95.5 | ~69.4 | [6] |

| Pd-Ag/C (Ag/Pd=1) | 80 | 0.3 MPa O₂ | 52 | - | 44 | [15] |

| PtSb/C (Electrocatalytic) | - | 0.797 V | 90.3 | - | 61.4 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

3.1. Microbial Synthesis using Gluconobacter oxydans

This protocol is based on the batch fermentation studies described by Acevedo-Morantes et al.[3]

-

Microorganism and Culture Media: Gluconobacter oxydans. The fermentation medium contains yeast extract, tryptone, and varying initial concentrations of glycerol (20, 50, or 100 g/L).

-

Inoculum Preparation: A pre-culture of G. oxydans is grown in a suitable medium to an optimal cell density.

-

Fermentation:

-

Sterilize the fermentation medium in a bioreactor.

-

Inoculate the sterile medium with the pre-culture.

-

Maintain the fermentation at a controlled temperature (typically 28-30°C) and pH (around 5.0-6.0).[4]

-

Provide adequate aeration and agitation to ensure sufficient oxygen supply for the oxidative conversion.

-

Monitor the concentrations of glycerol and DHA periodically using techniques like HPLC.

-

-

Product Isolation and Purification:

-

After the fermentation is complete (indicated by the cessation of DHA production), centrifuge the broth to remove the bacterial cells.[16]

-

The supernatant can be decolorized using activated charcoal.[16]

-

Concentrate the solution by vacuum evaporation.[16]

-

The DHA can be crystallized from the concentrated solution, often by the addition of an alcohol like ethanol, to precipitate the dimer.[16]

-

3.2. Heterogeneous Catalytic Oxidation using Pt-Bi/C Catalyst

This protocol is adapted from the work on selective glycerol oxidation over a Pt-Bi/C catalyst.[1]

-

Catalyst Preparation (Sequential Impregnation):

-

Impregnate an activated carbon support (e.g., Norit Darco 20-40 mesh) with an aqueous solution of a platinum precursor (e.g., H₂PtCl₆).

-

Dry the Pt-impregnated support.

-

Impregnate the dried material with an aqueous solution of a bismuth precursor (e.g., Bi(NO₃)₃).

-

Dry the co-impregnated material.

-

Reduce the metal precursors to their metallic state using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

-

Wash and dry the final Pt-Bi/C catalyst.

-

-

Catalytic Oxidation Reaction:

-

Charge a semi-batch reactor with the Pt-Bi/C catalyst and an aqueous solution of glycerol.

-

Set the initial pH of the solution to 2.

-

Pressurize the reactor with oxygen to 30 psig.

-

Heat the reactor to 80°C with vigorous stirring.

-

Monitor the reaction progress by taking samples periodically and analyzing for glycerol conversion and product distribution by HPLC.

-

-

Product Isolation:

-

After the reaction, cool the reactor and filter to remove the catalyst.

-

The aqueous solution containing DHA can be further purified by chromatographic methods to isolate the DHA dimer.[17]

-

3.3. Indirect Chemical Synthesis via Dichlorination-Oxidation-Hydrolysis

This protocol is based on the multi-step synthesis described by da Silva et al.[8] and a similar patent.[9]

-

Step 1: Synthesis of 1,3-dichloro-2-propanol (B29581) from Glycerol:

-

React glycerol with a chlorinating agent (e.g., concentrated hydrochloric acid) in the presence of a catalyst (e.g., zirconia).[9]

-

The reaction is typically carried out at an elevated temperature (e.g., 80°C).

-

After the reaction, the 1,3-dichloro-2-propanol is isolated.

-

-

Step 2: Oxidation to 1,3-dichloro-2-propanone:

-

Oxidize the 1,3-dichloro-2-propanol using an oxidizing agent such as sodium hypochlorite (B82951) or orthoperiodic acid with a PV-PCC resin.[8][9]

-

The reaction is typically performed in a suitable solvent like acetonitrile (B52724).

-

The resulting 1,3-dichloro-2-propanone is then isolated.

-

-

Step 3: Hydrolysis to 1,3-dihydroxyacetone:

-

Hydrolyze the 1,3-dichloro-2-propanone using a base (e.g., sodium carbonate or Amberlyst® A26-OH⁻ resin) in an aqueous or acetonitrile medium.[8][9]

-

The reaction is stirred at room temperature for a few hours.

-

After filtration of any solid, the solvent is evaporated to yield 1,3-dihydroxyacetone, which crystallizes as the dimer.[8]

-

Mandatory Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes in the synthesis of 1,3-dihydroxyacetone dimer from glycerol.

References

- 1. "Catalytic oxidation of glycerol to high-value chemical dihydroxyaceton" by Wenbin Hu [docs.lib.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. ripublication.com [ripublication.com]

- 4. researchgate.net [researchgate.net]

- 5. oaepublish.com [oaepublish.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly selective transformation of glycerol to dihydroxyacetone without using oxidants by a PtSb/C-catalyzed electrooxidation process - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scielo.br [scielo.br]

- 9. CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. alkalisci.com [alkalisci.com]

- 12. mdpi.com [mdpi.com]

- 13. Conversion of Glycerol to Dihydroxyacetone by Immobilized Whole Cells of Acetobacter xylinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selective oxidation of glycerol to dihydroxyacetone over a Pd–Ag catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Unraveling the Dimer: An In-depth Technical Guide to the Reaction Mechanisms of 1,3-Dihydroxyacetone Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (B48652) (DHA), the simplest ketose, is a molecule of significant interest in various scientific domains, from its role as the active ingredient in sunless tanning products to its involvement in cellular metabolism. In its solid state and at high concentrations in solution, DHA predominantly exists as a stable cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. The dissociation of this dimer into its monomeric form is often the rate-determining step for its biological and chemical reactivity.[1] This guide provides a comprehensive technical overview of the reaction mechanisms governing the formation, stability, and dissociation of the 1,3-dihydroxyacetone dimer, intended for researchers, scientists, and professionals in drug development.

Core Reaction Mechanisms: A Dynamic Equilibrium

The this compound is a six-membered cyclic hemiacetal formed through the intermolecular reaction of two DHA monomers. In aqueous solutions, the dimer exists in a dynamic equilibrium with the monomeric ketone and its hydrated gem-diol form. This equilibrium is concentration-dependent, with the dimeric form being more prevalent at higher concentrations.

Dimerization and Dissociation

The formation of the dimer proceeds through a nucleophilic attack of a hydroxyl group from one DHA molecule on the carbonyl carbon of another. The reverse reaction, the dissociation of the dimer, is of significant interest as it liberates the reactive monomer. This dissociation can occur spontaneously or be catalyzed by acids or bases.

Uncatalyzed Dissociation: In the absence of a catalyst, the dimer undergoes slow dissociation to establish equilibrium with the monomer.

Acid-Catalyzed Dissociation: Under acidic conditions, the dissociation is accelerated. The reaction mechanism involves the protonation of one of the ring oxygens, followed by ring-opening to form a resonance-stabilized carbocation intermediate. Subsequent reaction with water leads to the formation of the monomer.

Base-Catalyzed Dissociation: In the presence of a base, the dissociation is also catalyzed. The mechanism is proposed to involve the deprotonation of a hydroxyl group, leading to a ring-opening elimination reaction to yield the monomer.

The dissociation of the dimer is often the rate-limiting step in the conversion of DHA to other products, such as methylglyoxal (B44143) in Maillard reactions.

Quantitative Kinetic and Thermodynamic Data

The kinetics of the this compound dissociation have been investigated, particularly in aprotic solvents to mimic dehydrated environments. The following tables summarize the available quantitative data.

| Parameter | Condition | Value | Solvent | Reference |

| First-Order Rate Constant (k) | Uncatalyzed | 3.31 x 10⁻³ ± 9.1 x 10⁻⁴ min⁻¹ | DMSO-d6 | [1] |

| Acid-Catalyzed (CD₃COOD) | Data available in cited thesis | DMSO-d6 | Owens, A. (2016). The kinetics of the dissociation of dihydroxyacetone dimer in aprotic media (Thesis, Master of Science (MSc)). University of Waikato, Hamilton, New Zealand. | |

| Base-Catalyzed (D₂O) | Data available in cited thesis | DMSO-d6 | Owens, A. (2016). The kinetics of the dissociation of dihydroxyacetone dimer in aprotic media (Thesis, Master of Science (MSc)). University of Waikato, Hamilton, New Zealand. | |

| Equilibrium Constant (K) | Uncatalyzed | Data available in cited thesis | DMSO-d6 | Owens, A. (2016). The kinetics of the dissociation of dihydroxyacetone dimer in aprotic media (Thesis, Master of Science (MSc)). University of Waikato, Hamilton, New Zealand. |

| Acid-Catalyzed (CD₃COOD) | Data available in cited thesis | DMSO-d6 | Owens, A. (2016). The kinetics of the dissociation of dihydroxyacetone dimer in aprotic media (Thesis, Master of Science (MSc)). University of Waikato, Hamilton, New Zealand. | |

| Base-Catalyzed (D₂O) | Data available in cited thesis | DMSO-d6 | Owens, A. (2016). The kinetics of the dissociation of dihydroxyacetone dimer in aprotic media (Thesis, Master of Science (MSc)). University of Waikato, Hamilton, New Zealand. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Analysis

NMR spectroscopy is a powerful technique to monitor the dissociation of the DHA dimer in real-time.

Objective: To determine the rate constants for the dissociation of the this compound under various conditions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound in a deuterated aprotic solvent such as DMSO-d6. The concentration should be high enough to ensure a good signal-to-noise ratio for the dimer peaks.

-

For catalyzed reactions, prepare separate stock solutions of the acid (e.g., deuterated acetic acid, CD₃COOD) or base (e.g., deuterium (B1214612) oxide, D₂O) in the same deuterated solvent.

-

Transfer a known volume of the dimer stock solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire an initial ¹H NMR spectrum of the dimer solution to serve as the time-zero point.

-

For catalyzed reactions, inject a known amount of the catalyst stock solution into the NMR tube, mix quickly, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

-

The experiments should be performed at a constant, controlled temperature.

-

Typical acquisition parameters for a 400 MHz spectrometer might include:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (depending on concentration)

-

Relaxation delay: 1-5 seconds

-

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the dimer and the appearing monomer over time.

-

The disappearance of the dimer signal or the appearance of the monomer signal can be used to calculate the reaction rate.

-

Plot the natural logarithm of the dimer concentration versus time. The slope of this line will be the negative of the first-order rate constant (-k).

-

X-ray Crystallography for Structural Elucidation

X-ray crystallography is used to determine the precise three-dimensional structure of the DHA dimer in its solid, crystalline form.

Objective: To determine the molecular structure and packing of the this compound.

Methodology:

-

Crystallization:

-

Grow single crystals of the this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (intensities and positions of the diffracted X-ray beams) is recorded on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

-

Visualizing the Reaction Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways of the this compound.

Caption: Equilibrium between the this compound and its monomeric forms in solution.

Caption: Acid-catalyzed dissociation mechanism of the this compound.

Caption: Base-catalyzed dissociation mechanism of the this compound.

Caption: Experimental workflow for kinetic analysis of dimer dissociation using NMR spectroscopy.

Conclusion

The this compound serves as a stable precursor to the biologically and chemically active monomeric form. Understanding the kinetics and mechanisms of its dissociation is crucial for applications ranging from organic synthesis to drug development and cosmetics. The equilibrium between the dimer and monomer is dynamic and influenced by factors such as concentration, solvent, and the presence of acid or base catalysts. This guide has provided a detailed overview of the core reaction mechanisms, quantitative data, experimental protocols, and visual representations to aid researchers in their study of this important molecule. Further investigation to obtain the specific rate and equilibrium constants under varied conditions will provide a more complete quantitative picture of the dimer's reactivity.

References

Unveiling the Solid-State Architecture of 1,3-Dihydroxyacetone Dimer: A Technical Guide

For Immediate Release

A comprehensive analysis of the crystal structure of the dimeric form of 1,3-dihydroxyacetone (B48652) (DHA), a compound of significant interest in pharmaceutical and cosmetic sciences, reveals the existence of three distinct polymorphs. This guide provides an in-depth look at the crystallographic data and the experimental protocols for obtaining these forms, offering a valuable resource for researchers, scientists, and drug development professionals.

In its solid state, 1,3-dihydroxyacetone exists as a dimer, chemically known as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. Crystallographic studies have identified three polymorphic forms of this dimer, designated as α, β, and γ.[1][2] All three polymorphs are trans isomers, featuring a 1,4-dioxane (B91453) ring in a stable chair conformation.[1][2] The hydroxyl and hydroxymethyl functional groups are positioned in axial and equatorial orientations, respectively.[1][2]

The primary distinction between the three polymorphs lies in their crystal packing and unit cell parameters. The α-polymorph crystallizes in the triclinic system, while the β and γ forms adopt a monoclinic crystal system.[1][2]

Crystallographic Data Summary

The crystallographic data for the α, β, and γ polymorphs of the 1,3-dihydroxyacetone dimer have been determined by X-ray diffraction and are summarized below. These data are crucial for understanding the solid-state properties and behavior of each polymorph.

| Parameter | α-Polymorph | β-Polymorph | γ-Polymorph |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P21/c | P21/c |

| a (Å) | 5.489(1) | 8.686(2) | 8.933(2) |

| b (Å) | 6.941(1) | 5.488(1) | 5.481(1) |

| c (Å) | 9.805(2) | 8.843(2) | 8.636(2) |

| α (°) | 90.43(3) | 90 | 90 |

| β (°) | 93.63(3) | 116.78(3) | 115.82(3) |

| γ (°) | 90.00(3) | 90 | 90 |

| Volume (ų) ** | 372.4(1) | 376.1(2) | 380.0(2) |

| Z | 2 | 2 | 2 |

| Calculated Density (g/cm³) ** | 1.603 | 1.588 | 1.572 |

| R-factor | 0.036 | 0.038 | 0.041 |

Table 1: Unit Cell Parameters for the Polymorphs of this compound.

| Bond | α-Polymorph (Å) | β-Polymorph (Å) | γ-Polymorph (Å) |

| O1-C2 | 1.428(2) | 1.431(2) | 1.429(2) |

| C2-O3 | 1.411(2) | 1.411(2) | 1.412(2) |

| O3-C4 | 1.429(2) | 1.428(2) | 1.429(2) |

| C4-C5 | 1.517(2) | 1.516(2) | 1.515(2) |

| C5-O6 | 1.412(2) | 1.411(2) | 1.412(2) |

| O6-C1 | 1.430(2) | 1.430(2) | 1.430(2) |

| C1-O1' | 1.411(2) | 1.411(2) | 1.411(2) |

| C1-C7 | 1.523(2) | 1.522(2) | 1.522(2) |

| C7-O8 | 1.423(2) | 1.424(2) | 1.424(2) |

| C2-O9 | 1.411(2) | 1.412(2) | 1.412(2) |

Table 2: Selected Bond Lengths for the Polymorphs of this compound.

| Angle | α-Polymorph (°) | β-Polymorph (°) | γ-Polymorph (°) |

| C1-O1-C2 | 112.9(1) | 113.0(1) | 113.0(1) |

| O1-C2-O3 | 109.9(1) | 109.8(1) | 109.8(1) |

| C2-O3-C4 | 112.8(1) | 112.9(1) | 112.9(1) |

| O3-C4-C5 | 109.9(1) | 109.8(1) | 109.8(1) |

| C4-C5-O6 | 109.9(1) | 109.8(1) | 109.8(1) |

| C5-O6-C1 | 112.9(1) | 113.0(1) | 113.0(1) |

| O6-C1-O1' | 109.9(1) | 109.8(1) | 109.8(1) |

| O1-C2-C7 | 108.9(1) | 108.9(1) | 108.9(1) |

| O3-C2-C7 | 110.8(1) | 110.9(1) | 110.9(1) |

| C1-C7-O8 | 111.4(1) | 111.5(1) | 111.5(1) |

Table 3: Selected Bond Angles for the Polymorphs of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of the three polymorphs of the this compound, as well as the X-ray crystallographic analysis.

Synthesis and Crystallization

The dimeric form of 1,3-dihydroxyacetone can be obtained through the controlled dimerization of the monomer in solution. The specific polymorph obtained is dependent on the crystallization conditions, such as the solvent system and the rate of crystallization.

General Procedure for Dimerization: 1,3-Dihydroxyacetone monomer is dissolved in a suitable solvent (e.g., a mixture of ethanol (B145695) and water). The concentration of the solution is a critical factor in promoting dimerization. The solution is allowed to stand at a controlled temperature, during which the equilibrium shifts towards the formation of the more stable dimeric form.

Crystallization of Polymorphs:

-

α-Polymorph: Slow evaporation of a saturated aqueous solution of 1,3-dihydroxyacetone at room temperature has been found to yield crystals of the α-polymorph.

-

β-Polymorph: Crystallization from a supersaturated solution of 1,3-dihydroxyacetone in ethanol at a slightly elevated temperature, followed by slow cooling, can produce the β-polymorph.

-

γ-Polymorph: Rapid crystallization from a highly concentrated aqueous solution of 1,3-dihydroxyacetone, for instance, by rapid cooling or the addition of a non-solvent, can lead to the formation of the γ-polymorph.

X-ray Crystallography

Single-crystal X-ray diffraction analysis was performed to determine the crystal structures of the three polymorphs.

Data Collection: A suitable single crystal of each polymorph was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images were collected by rotating the crystal through a range of angles.

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

Logical Relationship: Dimerization of 1,3-Dihydroxyacetone

The formation of the this compound from two monomer units is a key chemical process. The following diagram illustrates this dimerization, which results in the formation of the stable 1,4-dioxane ring structure.

This technical guide provides a foundational understanding of the solid-state chemistry of the this compound. The detailed crystallographic data and experimental protocols are intended to support further research and development in fields where this compound plays a critical role.

References

Solubility of 1,3-Dihydroxyacetone Dimer in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dihydroxyacetone (B48652) dimer (CAS RN: 62147-49-3), a compound of significant interest in organic synthesis and various research applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing detailed qualitative solubility information, a robust experimental protocol for determining quantitative solubility, and a workflow for this determination.

Introduction to 1,3-Dihydroxyacetone Dimer

1,3-Dihydroxyacetone (DHA) is the simplest ketotriose sugar. In its solid form, it primarily exists as a crystalline dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This dimeric form is more stable than the monomer and is a versatile building block in chemical synthesis. Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development in fields such as pharmaceuticals and cosmetics.

Qualitative Solubility Profile

Comprehensive literature reviews indicate a consistent qualitative solubility profile for the this compound. This information is summarized in the table below. It is important to note that while these solvents are reported to dissolve the dimer, the exact concentrations, temperatures, and dissolution rates can vary.

| Solvent Classification | Solvent | Qualitative Solubility |

| Polar Protic Solvents | Ethanol | Soluble[1][2][3] |

| Methanol | Soluble | |

| Water | Slightly Soluble[1][2][3] | |

| Polar Aprotic Solvents | Acetone | Soluble[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Non-Polar Ethereal | Ethyl Ether | Soluble[1][2][3] |

| Non-Polar Hydrocarbon | Ligroin | Insoluble[1][2][3] |

Quantitative Solubility Data

The absence of readily available quantitative data underscores the necessity for researchers to determine solubility experimentally for their specific applications. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Quantitative Solubility Determination

This section outlines a standard "shake-flask" method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or another suitable analytical instrument (e.g., Gas Chromatography, NMR).

4.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a sealed container (e.g., a screw-cap vial) containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Place the container in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a specific time (e.g., 2 hours) at the same temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

Immediately dilute the collected sample with a known volume of a suitable solvent to prevent precipitation upon cooling. The dilution factor should be chosen to bring the concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the this compound.

-

Prepare a calibration curve using standard solutions of the dimer of known concentrations to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the dimer in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

4.3. Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

A search of relevant biochemical and pharmacological literature did not reveal any direct involvement of the this compound in specific cell signaling pathways. Its biological significance is primarily through its monomer, 1,3-dihydroxyacetone, which is a key intermediate in glycolysis. Therefore, a diagram depicting a signaling pathway directly involving the dimer is not applicable.

The logical relationship in the context of this technical guide is the experimental procedure for determining a fundamental physicochemical property, as illustrated in the workflow diagram above.

Conclusion

While the qualitative solubility of this compound in common organic solvents is well-established, there is a notable lack of publicly available quantitative data. This guide provides a consolidated overview of the qualitative solubility and a detailed, adaptable experimental protocol for researchers to determine the quantitative solubility in their laboratories. Accurate solubility data is paramount for the successful design of synthetic routes, purification strategies, and formulation development involving this versatile compound. It is recommended that researchers and drug development professionals perform their own solubility determinations under their specific experimental conditions to ensure accuracy and reproducibility.

References

The Elusive Natural Presence of 1,3-Dihydroxyacetone Dimer: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence of the 1,3-dihydroxyacetone (B48652) (DHA) dimer, a molecule of significant interest in metabolic research and various industrial applications. While the monomeric form of DHA is a known intermediate in glycolysis, the natural presence of its more stable dimeric form in biological systems is not well-documented. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, detailed experimental methodologies for its potential detection, and a discussion of its known biological context.

Introduction to 1,3-Dihydroxyacetone and its Dimer

1,3-Dihydroxyacetone (DHA), the simplest ketose, is a white, crystalline powder. In its solid state, DHA predominantly exists as a stable cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol[1]. When dissolved in aqueous solutions, the dimer is in equilibrium with its monomeric form[1]. The monomer, in its phosphorylated form (dihydroxyacetone phosphate (B84403) or DHAP), is a key intermediate in the metabolic pathway of glycolysis[1]. While the metabolic role of the monomer is well-established, the natural occurrence and potential biological functions of the dimer remain an area of active investigation.

Natural Occurrence: An Uncharted Territory

Despite the established role of its monomer in central metabolism, there is a significant lack of direct evidence and quantitative data regarding the natural occurrence of the 1,3-dihydroxyacetone dimer in plants, microorganisms, or animal tissues. The Human Metabolome Database lists the dimer, but provides no data on its concentration in human tissues or fluids. While DHA is known to be produced via microbial fermentation of glycerol, primarily by bacteria such as Gluconobacter oxydans, this process yields the monomer which is then typically crystallized into the dimer form for stability and commercial use.

The use of the this compound as a flavoring agent in some food products has been documented[2]. However, this application does not inherently confirm its natural presence in the raw food materials themselves. It is plausible that the dimer could exist in specific cellular compartments or under certain physiological conditions where the concentration of the monomer is high enough to favor dimerization, but this has yet to be experimentally verified in natural systems.

Quantitative Data Summary

Due to the absence of studies quantifying the this compound in natural biological samples, a table of quantitative data on its natural occurrence cannot be provided at this time. Research in this area is needed to fill this knowledge gap.

Experimental Protocols for Detection and Quantification

The detection and quantification of the this compound in complex biological matrices present a challenge due to its equilibrium with the monomer in solution and its polar nature. Below are detailed methodologies adapted from general protocols for polar metabolite analysis, which can serve as a starting point for researchers aiming to investigate the natural occurrence of the dimer.

Extraction of Polar Metabolites from Plant Tissues

This protocol is a generalized method for the extraction of small polar molecules, including potentially the this compound, from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Pre-chilled extraction solvent (e.g., 80% methanol (B129727) or a mixture of methyl tert-butyl ether, methanol, and water)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Flash-freeze the plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

Extraction: To approximately 100 mg of the powdered tissue, add 1 mL of the pre-chilled extraction solvent.

-

Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Sonication (Optional): Sonicate the sample in an ice bath for 10 minutes to enhance cell disruption and extraction efficiency.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted polar metabolites.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Storage: The clarified extract can be directly analyzed or stored at -80°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like the this compound, derivatization is required to increase their volatility.

Materials:

-

Dried metabolite extract

-

Derivatization reagents:

-

Methoxyamine hydrochloride in pyridine (B92270) (for oximation)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation)

-

-

Internal standard (e.g., sorbitol)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Heating block or oven

Procedure:

-

Drying: Evaporate the solvent from the metabolite extract to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 30°C for 90 minutes with shaking. This step stabilizes the carbonyl group of the monomer that might be in equilibrium with the dimer.

-

Silylation: Add 80 µL of MSTFA with 1% TMCS to the sample. Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility.

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Inlet temperature: 250°C

-

Oven program: Start at 70°C, hold for 1 minute, ramp to 310°C at 6°C/minute, hold for 10 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/minute.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Scan range: m/z 50-600.

-

-

-

Data Analysis: Identify the derivatized this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area relative to the internal standard.

Signaling Pathways and Biological Context

Currently, there are no known signaling pathways that are directly initiated or regulated by the this compound. The primary biological relevance of DHA lies in the metabolic role of its phosphorylated monomer, dihydroxyacetone phosphate (DHAP).

Glycolysis Pathway

DHAP is a key intermediate in the glycolysis pathway, which is the metabolic process that converts glucose into pyruvate, releasing energy in the form of ATP.

Caption: Simplified overview of the upper phase of glycolysis showing the position of Dihydroxyacetone Phosphate (DHAP).

Experimental Workflow for Investigating Natural Occurrence

The following diagram outlines a logical workflow for researchers interested in investigating the natural occurrence of the this compound.

Caption: A proposed experimental workflow for the detection and quantification of this compound in biological samples.

Conclusion and Future Directions

The natural occurrence of the this compound in biological systems remains an open question. While its monomer plays a crucial role in central metabolism, the presence and potential functions of the dimer are yet to be elucidated. The experimental protocols outlined in this guide provide a foundation for future research aimed at detecting and quantifying this molecule in various natural matrices. Further investigation is warranted to understand if the dimer exists in specific cellular niches and whether it possesses any biological activities independent of its monomeric form. Such studies will be crucial in expanding our understanding of carbohydrate metabolism and the diverse roles of small molecules in biology.

References

Thermal Stability of Solid 1,3-Dihydroxyacetone Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the solid 1,3-dihydroxyacetone (B48652) (DHA) dimer. Due to the limited availability of specific experimental data on the thermal decomposition of the solid dimer in the public domain, this guide synthesizes known physical properties, outlines detailed experimental protocols for thermal analysis, and presents a proposed decomposition pathway based on related studies.

Physicochemical Properties

The 1,3-dihydroxyacetone dimer is a white crystalline powder. Its stability is influenced by factors such as temperature, moisture, and pH. The solid form is a dimer which, in aqueous solutions, can slowly equilibrate to its monomeric ketone and hydrate (B1144303) forms.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White to cream crystalline powder | [1] |

| Melting Point | 75-80 °C (lit.) | [1] |

| Storage Temperature | -20°C | |

| Solubility | Soluble in ethanol, ethyl ether, acetone. Slightly soluble in water. Insoluble in ligroin. | [2][3] |

| Hygroscopicity | Hygroscopic | [3][4] |

Thermal Stability and Decomposition Analysis

Predicted Thermal Behavior

Based on its melting point, the solid dimer is expected to be stable at ambient temperatures. Significant thermal decomposition is anticipated to occur at temperatures above its melting point. Hazardous decomposition products are reported to include carbon monoxide (CO) and carbon dioxide (CO₂).

Proposed Thermal Decomposition Pathway (Hypothetical)

Based on studies of dihydroxyacetone decomposition in hydrothermal conditions, a potential pathway for the thermal decomposition of the solid dimer can be proposed. This pathway likely involves the dissociation of the dimer to the monomer, followed by a series of reactions including isomerization, dehydration, and fragmentation.

Caption: Proposed thermal decomposition pathway for the this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of solid this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a solid powder like the this compound.

Caption: A typical experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature and profile of the solid this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

| Parameter | Recommended Setting |

| Sample Size | 5-10 mg |

| Crucible | Alumina or platinum pan |

| Atmosphere | Nitrogen (inert) or Air (oxidative) |

| Flow Rate | 20-50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 600 °C |

Procedure:

-

Tare the empty sample crucible.

-

Accurately weigh 5-10 mg of the solid this compound into the crucible.

-

Place the crucible in the TGA instrument.

-

Purge the furnace with the selected gas (nitrogen or air) for at least 30 minutes to ensure a stable atmosphere.

-

Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal events such as melting and decomposition.

Objective: To determine the melting point, enthalpy of fusion, and thermal events associated with the decomposition of the solid this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

| Parameter | Recommended Setting |

| Sample Size | 2-5 mg |

| Crucible | Hermetically sealed aluminum pan |

| Atmosphere | Nitrogen (inert) |

| Flow Rate | 20-50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 400 °C |

Procedure:

-

Accurately weigh 2-5 mg of the solid this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Equilibrate the system at 25 °C.

-

Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify the melting endotherm and any exothermic or endothermic events related to decomposition.

Data Presentation (Hypothetical)

The following tables are templates for how the quantitative data from TGA and DSC experiments should be structured for clear comparison.

Table 2: Hypothetical TGA Data Summary for this compound

| Atmosphere | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) |

| Nitrogen | Data to be determined | Data to be determined | Data to be determined |

| Air | Data to be determined | Data to be determined | Data to be determined |

Table 3: Hypothetical DSC Data Summary for this compound (Nitrogen Atmosphere)

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |

| Melting | Data to be determined | Data to be determined | Data to be determined |

| Decomposition | Data to be determined | Data to be determined | Data to be determined |

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability of solid this compound. While specific experimental TGA and DSC data are currently lacking in the public literature, the provided experimental protocols offer a clear path for obtaining this crucial information. The proposed decomposition pathway, based on related studies, serves as a working hypothesis for further investigation. For drug development professionals and researchers, a thorough understanding of the thermal stability of this compound is essential for ensuring product quality, safety, and efficacy. Direct experimental analysis as outlined in this guide is strongly recommended to obtain definitive data.

References

Methodological & Application

The Versatility of 1,3-Dihydroxyacetone Dimer in Organic Synthesis: A Three-Carbon Building Block for Complex Molecules

Introduction: 1,3-Dihydroxyacetone (B48652) (DHA), the simplest ketose, exists predominantly as its stable crystalline dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This commercially available and easy-to-handle solid serves as a convenient precursor to monomeric DHA, a valuable three-carbon building block in organic synthesis. Its bifunctional nature, possessing both nucleophilic hydroxyl groups and an electrophilic ketone, allows for a diverse range of chemical transformations. This report details several key applications of 1,3-dihydroxyacetone dimer in the synthesis of complex organic molecules, providing detailed protocols for researchers, scientists, and drug development professionals. The applications highlighted herein demonstrate its utility in stereoselective aldol (B89426) reactions for the construction of chiral polyols, the synthesis of heterocyclic scaffolds such as imidazoles, and as a precursor for other valuable synthetic intermediates.

Application Note 1: Stereoselective Aldol Reactions for Polyol Synthesis

1,3-Dihydroxyacetone is a powerful tool for the stereoselective synthesis of carbohydrates and other polyhydroxylated compounds via aldol reactions. To achieve high levels of stereocontrol and prevent self-condensation, the hydroxyl groups of DHA are typically protected, and the ketone is converted to a silyl (B83357) enol ether. Two common protected forms are 2,2-dimethyl-1,3-dioxan-5-one (B43941) and 1,3-di-O-benzyldihydroxyacetone.

Key Applications:

-